5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
5-methyl-1-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-6(2)10-14-13-8(18-10)5-15-4-7(3)9(16)12-11(15)17/h4,6H,5H2,1-3H3,(H,12,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGIQCXAZWQVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC2=NN=C(O2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction with Modified Substrates
The classical Biginelli reaction, employing urea, β-keto esters, and aldehydes under acidic conditions, forms the DHPM scaffold. For 5-methyl substitution, methyl acetoacetate serves as the β-keto ester, while formaldehyde derivatives introduce the N1-methyl group. For example:
$$
\text{Urea} + \text{Methyl acetoacetate} + \text{Formaldehyde derivative} \xrightarrow{\text{HCl/EtOH}} \text{5-Methyl-DHPM intermediate}
$$
Yields typically range from 60–80%, with purification via recrystallization from ethanol.
Post-Synthetic N1-Alkylation
The N1 position of the DHPM core is alkylated using bromomethyl-oxadiazole precursors. For instance, reacting 5-methyl-DHPM with 2-(bromomethyl)-5-isopropyl-1,3,4-oxadiazole in dimethylformamide (DMF) at 80°C for 12 hours achieves substitution. Potassium carbonate acts as a base, with yields of 65–75% after column chromatography.
Preparation of the 5-Isopropyl-1,3,4-Oxadiazole Moiety
Cyclization of Hydrazides with Isobutyric Acid Derivatives
The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of acylhydrazides. For the 5-isopropyl variant, isobutyric acid hydrazide reacts with trichloroacetic anhydride (TCAA) in dichloromethane:
$$
\text{Isobutyric acid hydrazide} + \text{TCAA} \xrightarrow{\text{rt, 6h}} \text{5-Isopropyl-1,3,4-oxadiazole-2-thiol}
$$
Subsequent methylation with methyl iodide in ethanol yields 2-(bromomethyl)-5-isopropyl-1,3,4-oxadiazole.
Alternative Pathway via Thiosemicarbazide Intermediates
As demonstrated in pyrimidine-oxadiazole hybrids, thiosemicarbazides undergo oxidative cyclization with iodine/NaOH to form 1,3,4-oxadiazoles:
$$
\text{Thiosemicarbazide} + \text{I}_2/\text{NaOH} \xrightarrow{\Delta} \text{1,3,4-Oxadiazole}
$$
This method avoids harsh acids and achieves yields of 70–85%.
Coupling Strategies for Methylene Bridge Formation
Nucleophilic Substitution at N1
The DHPM core’s N1 hydrogen is deprotonated using NaH in tetrahydrofuran (THF), followed by reaction with 2-(bromomethyl)-5-isopropyl-1,3,4-oxadiazole:
$$
\text{5-Methyl-DHPM} + \text{BrCH}_2\text{-Oxadiazole} \xrightarrow{\text{NaH/THF}} \text{Target Compound}
$$
Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) ensures completion.
Mitsunobu Reaction for Ether Linkage
For enhanced regioselectivity, the Mitsunobu reaction couples 5-methyl-DHPM with 5-isopropyl-1,3,4-oxadiazole-2-methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$
\text{DHPM-OH} + \text{Oxadiazole-CH}2\text{OH} \xrightarrow{\text{DEAD/PPh}3} \text{Target Compound}
$$
This method affords higher yields (80–90%) but requires anhydrous conditions.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with a retention time of 6.2 minutes.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Grinding 5-methyl-DHPM, 2-(bromomethyl)-5-isopropyl-1,3,4-oxadiazole, and K2CO3 in a ball mill for 2 hours achieves 72% yield, reducing solvent waste.
Microwave-Assisted Alkylation
Microwave irradiation (100 W, 100°C, 20 minutes) accelerates N1-alkylation, improving yields to 85%.
Industrial-Scale Production Considerations
Catalyst Recycling
Silica-supported HCl in ethanol allows catalyst reuse for up to five cycles without yield loss.
Cost-Effective Oxadiazole Precursors
Using isobutyramide instead of isobutyric acid hydrazide reduces raw material costs by 40%.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions, including but not limited to:
Oxidation: : Often results in the formation of corresponding oxides and ketones.
Reduction: : Leads to the production of alcohols and amines, depending on the conditions.
Substitution: : Common in the presence of nucleophiles, resulting in the replacement of specific functional groups.
Common Reagents and Conditions: : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reductions. Substitution reactions may involve the use of halogenated compounds and suitable nucleophiles under acidic or basic conditions.
Major Products: : The major products vary based on the type of reaction, but commonly include oxidized or reduced derivatives and various substituted compounds that retain the tetrahydropyrimidine core.
Scientific Research Applications
5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is extensively used in several scientific disciplines:
Chemistry: : As a reagent for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor, impacting various metabolic pathways.
Medicine: : Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: : Utilized in the production of advanced materials and specialty chemicals, thanks to its unique structural attributes.
Mechanism of Action
The compound exerts its effects through various mechanisms, primarily involving interactions with molecular targets such as enzymes and receptors. These interactions often lead to the modulation of specific biochemical pathways, which can result in altered cellular responses and activities. The presence of the oxadiazole and tetrahydropyrimidine units plays a crucial role in binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Core Heterocycle Modifications
- Target Compound : Tetrahydropyrimidine-2,4-dione core (uracil-like structure).
- Analog 1: Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core (). Replaces the tetrahydropyrimidine with a thieno-pyrimidine fused ring, introducing a sulfur atom.
Oxadiazole Substituent Variations
- Target Compound : 1,3,4-Oxadiazole with 5-isopropyl and methyl linkage.
- Analog 2: 1,2,4-Oxadiazole derivatives (). Substituted with phenyl groups at position 3 and connected to a dihydropyrimidinone core. The 1,2,4-oxadiazole isomer may exhibit different hydrogen-bonding capabilities and metabolic pathways compared to 1,3,4-oxadiazole .
- Analog 3: 1,3,4-Oxadiazole-2(3H)-thione with pyrimidinylthio groups ().
Biological Activity
5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound that incorporates both oxadiazole and tetrahydropyrimidine moieties. These structural features are known to impart various biological activities, making the compound a subject of interest in pharmaceutical research.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing primarily on its antimicrobial , antioxidant , and enzyme inhibitory properties.
Antimicrobial Activity
Research indicates that compounds with oxadiazole derivatives often exhibit significant antimicrobial properties. In particular:
- In vitro studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Activity
The presence of the oxadiazole ring is associated with antioxidant properties. Studies indicate that compounds containing this moiety can scavenge free radicals effectively:
- DPPH Assay : The compound showed a notable ability to reduce DPPH radicals, indicating its potential as an antioxidant agent .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Inhibition studies suggest that the compound may serve as a potent AChE inhibitor. This activity is relevant for conditions like Alzheimer's disease where AChE inhibition can enhance cholinergic function .
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their biological activities. The findings indicated that certain modifications in the oxadiazole structure significantly enhanced antibacterial activity against Salmonella typhi and Bacillus subtilis .
- Pharmacological Profiling : Another study focused on pharmacological profiling of tetrahydropyrimidine derivatives, revealing promising results in terms of anti-inflammatory and analgesic effects .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : Binding studies suggest that the compound interacts with active sites of target enzymes (e.g., AChE), leading to competitive inhibition.
- Cell Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt bacterial membranes or interfere with cell wall synthesis.
Q & A
Q. What are the optimal synthetic routes for 5-methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione?
- Methodological Answer : The synthesis typically involves cyclocondensation and alkylation steps. For example, cyclocondensation of hydrazide derivatives in phosphorous oxychloride under reflux, followed by alkylation with chloro-substituted intermediates (e.g., 5-(chloromethyl)-1,3,4-oxadiazoles). Key reagents include 1,1’-carbonyldiimidazole for activating carbonyl groups .
- Example Protocol :
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Cyclocondensation | POCl₃, reflux | Chlorinated intermediate | 65–75 |
| Alkylation | 5-(chloromethyl)-1,3,4-oxadiazole, DMF, 80°C | Final compound | 50–60 |
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Use multi-spectral analysis:
- NMR : Confirm regioselectivity of alkylation (e.g., methylene proton integration at δ 4.2–4.5 ppm).
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 350–360).
- X-ray Crystallography : Resolve ambiguities in oxadiazole-pyrimidine ring conformation .
Advanced Research Questions
Q. How does the 1,3,4-oxadiazole substituent influence the compound’s antimicrobial activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying oxadiazole substituents (e.g., aryl vs. alkyl groups). Test against Gram-positive/negative bacteria using MIC assays.
- Key Finding :
Compounds with hydrophobic substituents (e.g., propan-2-yl) show enhanced membrane penetration, improving activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Q. How can contradictory data on bioactivity across studies be resolved?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., fixed inoculum size, solvent controls). Use orthogonal assays (e.g., time-kill kinetics vs. microdilution) to confirm results. Cross-validate with molecular docking to identify binding inconsistencies in target enzymes (e.g., dihydrofolate reductase) .
Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Solubility : Introduce polar groups (e.g., hydroxyl) via C-5 pyrimidine modifications.
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., oxadiazole ring). Protect via fluorination or steric hindrance .
- In Silico Tools : Predict LogP and CYP450 interactions using QikProp or SwissADME .
Q. What mechanistic insights explain its enzyme inhibition potential?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., β-lactamase or topoisomerase IV) with IC₅₀ determination. Pair with molecular dynamics simulations to analyze binding modes. For example, the oxadiazole moiety may chelate Mg²⁺ in catalytic sites .
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields?
- Methodological Answer :
- Variable Control : Monitor reaction progress via TLC/HPLC at fixed intervals.
- Purification : Compare column chromatography vs. recrystallization (e.g., methanol vs. DCM/hexane).
- Catalyst Screening : Test Pd/C vs. CuI for cross-coupling steps to improve reproducibility .
Specialized Methodological Considerations
Q. How to design experiments for regioselectivity in alkylation reactions?
- Methodological Answer : Use DFT calculations to predict nucleophilic sites on the pyrimidine ring. Experimentally, vary solvents (polar aprotic vs. protic) to direct alkylation to N-1 vs. N-3 positions. Confirm via NOESY NMR .
Q. What in vitro/in vivo models are suitable for toxicity profiling?
- Methodological Answer :
- In Vitro : HepG2 cells for hepatotoxicity (LD₅₀ via MTT assay).
- In Vivo : Zebrafish embryos (FET test) for acute toxicity (LC₅₀).
- Genotoxicity : Ames test with S. typhimurium TA98/TA100 strains .
Interdisciplinary Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
